
Guanfacine hydrochloride
概要
説明
Guanfacine hydrochloride is an orally active antihypertensive agent . Its principal mechanism of action is the stimulation of central α2-adrenergic receptors . It is used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .
Synthesis Analysis
The synthesis of Guanfacine hydrochloride involves methanolysis of 2,6-dichlorophenylacetonitrile in the presence of H2SO4 to methyl 2,6-dichlorophenylacetate, which is then condensed with guanidine in isopropanol . Another method involves the reaction of Guanidinium hydrochloride, acid binding agent salt of wormwood and solvent acetonitrile .Molecular Structure Analysis
The crystal structure of Guanfacine hydrochloride belongs to space group Pbcn. Two crystallographically independent molecules take different conformations. Both structures are non-planar, the dihedral angles between the phenyl rings and the least-squares planes defined by the guanidine moieties are 92.4(4) and 74.9(4)° .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Guanfacine hydrochloride .Physical And Chemical Properties Analysis
Guanfacine Hydrochloride is a solid substance . It has a melting point of 215-217℃ . It contains not less than 98.0 percent and not more than 102.0 percent of C9H9Cl2N3O·HCl, calculated on the dried basis .科学的研究の応用
Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adults
Guanfacine Hydrochloride has been evaluated for its efficacy in treating ADHD in adults. It is a non-psychostimulant ADHD drug that is a selective α2A-adrenergic receptor agonist . The beneficial actions of guanfacine are thought to be attributed to the strengthening of prefrontal cortical network connections, which regulate attention, emotion, and behavior via the activity at post-synaptic α2A receptors . Current evidence of Guanfacine Hydrochloride efficacy and safety suggests that it is an effective monotherapy treatment option for adults with ADHD .
Improvement in ADHD-RS Scores
The ADHD-RS scores (total, inattention sub-scale, and hyperactivity-impulsivity subscale), Adult ADHD Quality of Life Questionnaire total scores, and executive functioning showed significant improvement in participants in double-blind trial and newly enrolled participants at the final point .
Metabolism and Drug Interaction
In plasma, guanfacine is approximately 70% bound to plasma proteins . Guanfacine is mainly metabolized by hepatic cytochrome p450 (CYP) 3A4 microsomal enzymes, and exposure to guanfacine has the potential to be increased by the simultaneous use of CYP 3A4 inhibitors .
Long-term Safety and Efficacy in Adults with ADHD
There were no major safety concerns during long-term Guanfacine Hydrochloride administration in adults with ADHD . After long-term treatment, patients had significant improvements from baseline in ADHD symptoms, quality of life, and executive functioning .
Treatment of ADHD in Children and Adolescents
Guanfacine Hydrochloride has also been evaluated for its long-term safety and efficacy in children and adolescents with ADHD .
Inhibition of Ionic Currents
Guanfacine Hydrochloride has been found to inhibit ionic currents evoked by wild-type and mutant Na V 1.7 encoded by SCN9A, as well as other Na V channel subtypes to a varying degree .
作用機序
Target of Action
Guanfacine hydrochloride primarily targets the alpha-2A adrenergic receptors in the brain . These receptors play a crucial role in regulating neurotransmission and maintaining homeostasis in the central nervous system .
Mode of Action
Guanfacine hydrochloride acts as an agonist at the alpha-2A adrenergic receptors . By stimulating these receptors, guanfacine hydrochloride reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels . This interaction results in a decrease in peripheral vascular resistance and a reduction in heart rate .
Biochemical Pathways
The biochemical pathways affected by guanfacine hydrochloride involve the sympathetic nervous system and the vasomotor center located in the medulla oblongata of the brain . The stimulation of alpha-2A adrenergic receptors by guanfacine hydrochloride reduces sympathetic outflow, leading to a decrease in vasomotor tone and heart rate .
Pharmacokinetics
The pharmacokinetics of guanfacine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). Guanfacine hydrochloride is orally active, and its bioavailability ranges from 80% to 100% . It is metabolized primarily by the cytochrome P450 3A4 enzyme . Most of the dose is metabolized and excreted in the urine, with approximately 30% excreted as unchanged drug .
Result of Action
The molecular and cellular effects of guanfacine hydrochloride’s action include a reduction in sympathetic nerve impulses, leading to decreased sympathetic outflow . This results in a decrease in peripheral vascular resistance and heart rate . At the cellular level, guanfacine hydrochloride enhances the density of neuronal dendrites, modulates the expression of synaptic and cytoskeletal proteins in prefrontal cortical neurons, and may improve hypobaric hypoxia-induced prefrontal cortical dysfunctions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of guanfacine hydrochloride. For instance, prenatal, perinatal, and postnatal difficulties, psychological adversities, exposure to chemical contaminants, or iron deficiency can increase the probability of developing attention deficit hyperactivity disorder (ADHD), a condition for which guanfacine hydrochloride is often prescribed . Furthermore, the age of the patient can influence the exposure to guanfacine, with higher exposure observed in children (6 to 12 years of age) compared with adolescents (13 to 17 years of age) .
Safety and Hazards
Guanfacine hydrochloride is a potent antihypertensive drug . Adverse effects associated with therapeutic use include somnolence, hypotension, fatigue, dizziness, lethargy, nausea, dry mouth . Serious adverse reactions include hypotension, bradycardia, syncope, sedation, somnolence, and cardiac conduction abnormalities .
将来の方向性
Guanfacine hydrochloride is used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD) . It is sometimes given with other blood pressure medications . The Intuniv brand of guanfacine is used to treat ADHD . The exact way that guanfacine works to treat ADHD is unknown . Guanfacine is thought to affect receptors in the parts of the brain that lead to strengthening working memory, reducing distraction, and improving attention and impulse control . Guanfacine may help lessen ADHD symptoms such as being disruptive, inattentive, hyperactive, impulsive, and arguing with adults or losing one’s temper .
特性
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanfacine hydrochloride | |
CAS RN |
29110-48-3, 29110-47-2 | |
| Record name | Guanfacine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanfacine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



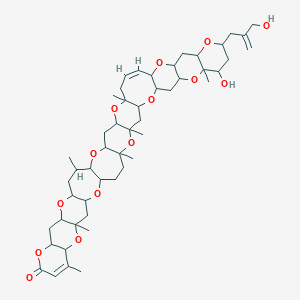
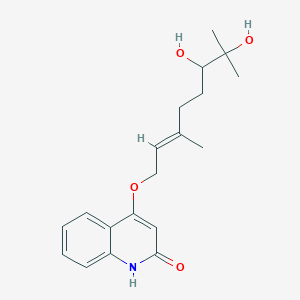
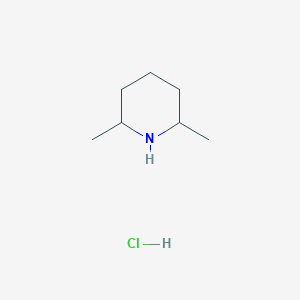
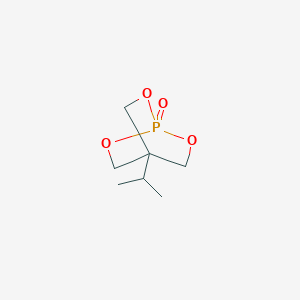

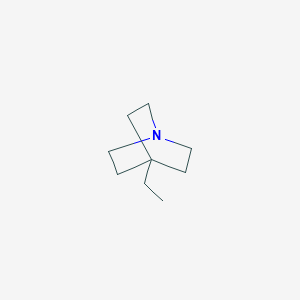
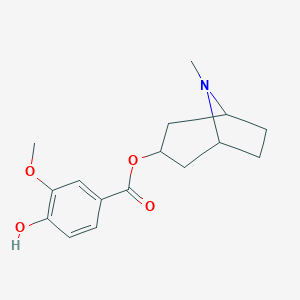
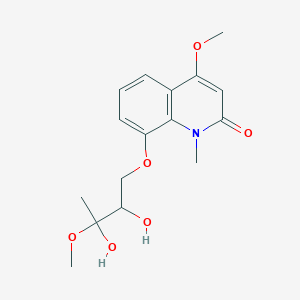



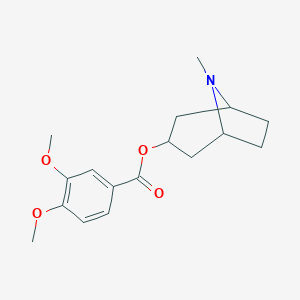
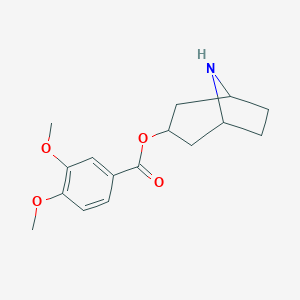
![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)